(3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone
Overview
Description
(3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the morpholinosulfonyl group: This step may involve the reaction of the phenyl derivative with morpholine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.
Reduction: Reduction reactions can occur at the carbonyl group or the sulfonyl group.
Substitution: Various substitution reactions can take place, especially at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile reactivity allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methanone: Lacks the morpholinosulfonyl group, which may affect its biological activity and reactivity.
(3,5-dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of the morpholinosulfonyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the morpholinosulfonyl group in (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone makes it unique compared to other similar compounds. This group can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-methyl-3-morpholin-4-ylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-4-5-15(17(21)20-14(3)10-13(2)18-20)11-16(12)25(22,23)19-6-8-24-9-7-19/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDNKISSSZEHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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